5-bromo-N-phenylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

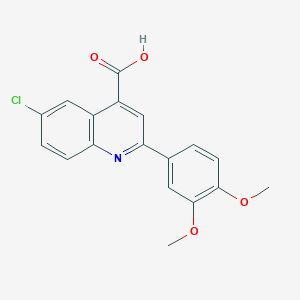

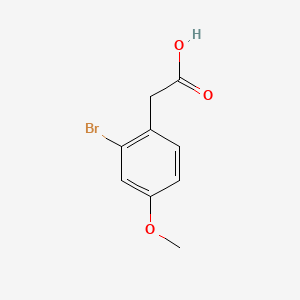

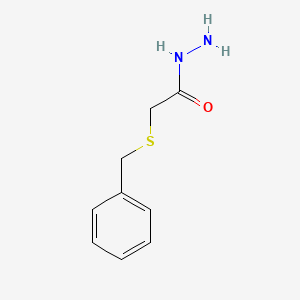

“5-bromo-N-phenylpyrimidin-2-amine” is a chemical compound with the CAS Number: 886365-88-4 . It has a molecular weight of 250.1 and its molecular formula is C10H8BrN3 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which are structurally similar to “5-bromo-N-phenylpyrimidin-2-amine”, has been reported . The process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Molecular Structure Analysis

The molecular structure of “5-bromo-N-phenylpyrimidin-2-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 2nd position with an amine group and at the 5th position with a bromine atom . The pyrimidine ring is also substituted with a phenyl group .

Physical And Chemical Properties Analysis

“5-bromo-N-phenylpyrimidin-2-amine” is a solid at room temperature . It has a melting point of 77-78.2°C .

Scientific Research Applications

Cancer Therapy: Autophagy Modulation

5-bromo-N-phenylpyrimidin-2-amine: has been identified as a potential agent in cancer therapy due to its role in autophagy modulation . Autophagy, a cellular degradation process, can be manipulated to either promote or suppress tumor growth. This compound has shown promise in sensitizing tumor cells to chemotherapy, making it a valuable candidate for further research in oncology .

Antitrypanosomal Activity

This compound has demonstrated significant activity against Trypanosoma brucei rhodesiense , the causative agent of sleeping sickness . Its antitrypanosomal properties are particularly important for developing new treatments for this neglected tropical disease, which affects some of the world’s poorest populations.

Anti-Plasmodial Properties

Research has also revealed the anti-plasmodial activity of 5-bromo-N-phenylpyrimidin-2-amine, making it a potential candidate for malaria treatment . With the growing resistance to current antimalarial drugs, new compounds like this offer hope for alternative therapeutic strategies.

ULK1 Inhibition in Lung Cancer

The compound has been found to inhibit UNC51-like kinase 1 (ULK1), which is overexpressed in non-small cell lung cancer (NSCLC) . By blocking autophagy and inducing apoptosis in cancer cells, it represents a novel approach to NSCLC treatment.

Hydrogen-Bonding Study

In the field of chemistry, 5-bromo-N-phenylpyrimidin-2-amine is used to study hydrogen-bonding patterns . Understanding these patterns is crucial for the development of new materials and pharmaceuticals.

Labeling of Reducing-End Oligosaccharides

The compound’s reactivity makes it suitable for labeling reducing-end oligosaccharides through reductive amination . This application is significant in the study of carbohydrates and glycoproteins.

Safety and Hazards

The safety information available indicates that “5-bromo-N-phenylpyrimidin-2-amine” may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “5-bromo-N-phenylpyrimidin-2-amine” could involve further exploration of its potential biological activities. For instance, the antitrypanosomal and antiplasmodial activities of similar 2-aminopyrimidine derivatives suggest potential applications in the treatment of diseases such as sleeping sickness and malaria .

properties

IUPAC Name |

5-bromo-N-phenylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNKPOBYNQYDOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408571 |

Source

|

| Record name | 5-bromo-N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-phenylpyrimidin-2-amine | |

CAS RN |

886365-88-4 |

Source

|

| Record name | 5-Bromo-N-phenyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-N-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)